Oxo(tetradecyloxy)methaneperoxolate

Description

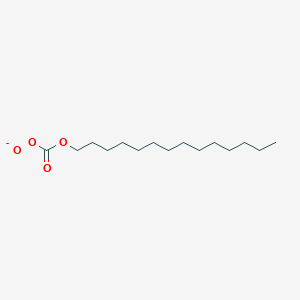

Oxo(tetradecyloxy)methaneperoxolate is a synthetic organic compound characterized by a peroxolate (O-O) functional group attached to a methane backbone, substituted with a tetradecyloxy (C₁₄H₂₉O-) chain. This structure confers both hydrophobic properties (due to the long alkyl chain) and oxidative reactivity (from the peroxide moiety). The tetradecyloxy chain likely enhances lipid solubility, making it suitable for applications requiring compatibility with nonpolar matrices .

Properties

CAS No. |

92228-91-6 |

|---|---|

Molecular Formula |

C15H29O4- |

Molecular Weight |

273.39 g/mol |

IUPAC Name |

oxido tetradecyl carbonate |

InChI |

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)19-17/h17H,2-14H2,1H3/p-1 |

InChI Key |

VELJWISQECHAKP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)O[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process entails the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond, using syngas (a mixture of carbon monoxide and hydrogen) and a transition metal catalyst . The reaction conditions often include high pressures (10-100 atmospheres) and temperatures ranging from 40 to 200°C .

Industrial Production Methods

Industrial production of Oxo(tetradecyloxy)methaneperoxolate follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain the necessary reaction conditions and ensure efficient production. The choice of catalyst and optimization of reaction parameters are crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Oxo(tetradecyloxy)methaneperoxolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.

Substitution: The oxo and tetradecyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

Oxo(tetradecyloxy)methaneperoxolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.

Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Oxo(tetradecyloxy)methaneperoxolate exerts its effects involves the interaction of its oxo group with molecular targets. This interaction can lead to the formation of reactive intermediates that participate in various chemical transformations. The pathways involved often include the activation of carbon-carbon and carbon-oxygen bonds, facilitating the formation of new compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Peroxides and Peroxolates

Ethanol, 2-(tetradecyloxy)-

- Structure : Contains a tetradecyloxy chain but lacks the peroxolate group, instead featuring an ethoxy backbone.

- Role : Observed in marine biology studies as a volatile compound in grouper muscle, with concentrations decreasing over time .

Tert-Butyl Hydroperoxide (Theoretical Comparison)

- Structure : A simpler peroxide with a tert-butyl group (C(CH₃)₃-O-O-H).

- Reactivity : Shares the peroxide group but lacks the long alkyl chain, resulting in lower lipid solubility and faster decomposition rates.

- Applications : Commonly used in biochemical assays to induce oxidative stress.

Oxalate Derivatives (e.g., OXALIPLATIN)

Functional Group Analysis

| Compound | Peroxolate Group | Alkoxy Chain Length | Key Reactivity | Stability |

|---|---|---|---|---|

| Oxo(tetradecyloxy)methaneperoxolate | Yes | C₁₄ | High oxidative potential | Moderate (alkyl chain stabilizes) |

| Ethanol, 2-(tetradecyloxy)- | No | C₁₄ | Inert | High |

| tert-Butyl Hydroperoxide | Yes | C₄ (branched) | High oxidative potential | Low (thermally unstable) |

| Oxaliplatin | No (oxalate) | N/A | Chelation, redox-inert | High |

Metabolic and Degradation Pathways

- This compound : Likely undergoes homolytic cleavage of the O-O bond under heat or UV light, generating free radicals. The tetradecyloxy chain may slow degradation compared to shorter-chain peroxides.

- Oxalic Acid (from ): In plants, oxalic acid is metabolized into sugars, organic acids, and amino acids, with over 57% conversion efficiency.

Research Findings and Limitations

- Volatility and Environmental Impact: The tetradecyloxy chain may reduce volatility, as seen in analogous compounds like Ethanol, 2-(tetradecyloxy)-, which persists in biological tissues but diminishes over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.